
3-Fluoro-4-pentafluoroethyl-phenylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-4-pentafluoroethyl-phenylamine is a fluorinated aromatic amine with the molecular formula C8H5F6N and a molecular weight of 229.12 g/mol . This compound is characterized by the presence of both fluoro and pentafluoroethyl groups attached to a phenylamine structure, making it a unique and valuable compound in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-pentafluoroethyl-phenylamine typically involves the following steps:
Starting Material: The synthesis begins with a suitable fluorinated benzene derivative.
Fluorination: Introduction of the fluoro and pentafluoroethyl groups can be achieved through electrophilic aromatic substitution reactions using reagents such as fluorine gas or pentafluoroethyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-4-pentafluoroethyl-phenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives .
Aplicaciones Científicas De Investigación
3-Fluoro-4-pentafluoroethyl-phenylamine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Fluoro-4-pentafluoroethyl-phenylamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors that recognize fluorinated substrates, affecting their activity and function.
Pathways Involved: It may influence metabolic pathways involving fluorinated compounds, leading to changes in cellular processes and biochemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)aniline: This compound has a similar structure but with a trifluoromethyl group instead of a pentafluoroethyl group.
3-Fluoroaniline: A simpler analog with only a single fluoro group attached to the phenylamine structure.
Uniqueness
3-Fluoro-4-pentafluoroethyl-phenylamine is unique due to the presence of both fluoro and pentafluoroethyl groups, which impart distinct chemical and physical properties. These properties include increased stability, resistance to metabolic degradation, and unique reactivity compared to other fluorinated anilines .
Propiedades
Fórmula molecular |
C8H5F6N |
|---|---|
Peso molecular |
229.12 g/mol |
Nombre IUPAC |
3-fluoro-4-(1,1,2,2,2-pentafluoroethyl)aniline |
InChI |
InChI=1S/C8H5F6N/c9-6-3-4(15)1-2-5(6)7(10,11)8(12,13)14/h1-3H,15H2 |
Clave InChI |
KVTGFHWNZVLUQL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N)F)C(C(F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


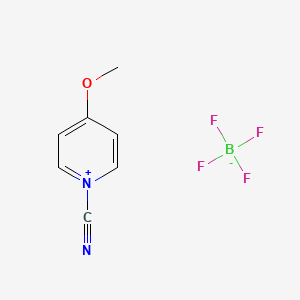
![[(4-Bromo-benzyl)-cyclopropyl-amino]-acetic acid](/img/structure/B15052029.png)
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15052035.png)



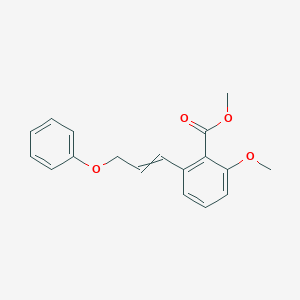
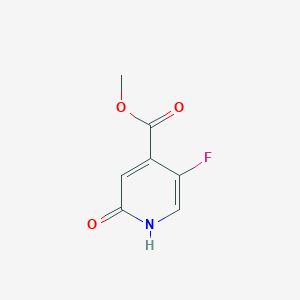
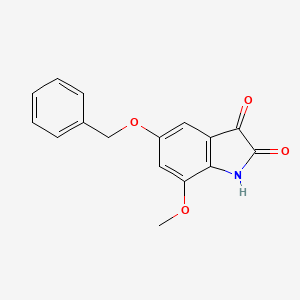

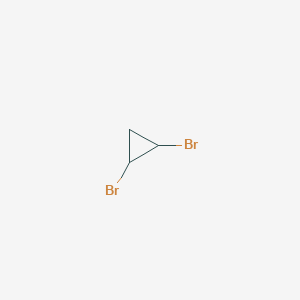

![3-Ethoxy-4-[(4-nitrophenyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B15052105.png)
![((1R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B15052112.png)
